molecular formula C13H7ClF4O B6382088 MFCD18315783 CAS No. 1261928-84-0

MFCD18315783

Cat. No.: B6382088
CAS No.: 1261928-84-0
M. Wt: 290.64 g/mol
InChI Key: DDJMULIYPIOYPP-UHFFFAOYSA-N
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Description

MFCD18315783 is a chemical compound whose exact structural identity remains unspecified in publicly accessible literature. However, based on analogous MDL identifiers (e.g., MFCD11044885, MFCD00039227), it likely belongs to a class of heterocyclic or aromatic compounds with applications in pharmaceuticals, agrochemicals, or materials science. Such compounds often exhibit diverse biological activities, including enzyme inhibition or receptor modulation, depending on their functional groups and stereochemistry .

Properties

IUPAC Name

3-chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF4O/c14-8-4-7(5-9(19)6-8)10-2-1-3-11(12(10)15)13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJMULIYPIOYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686157
Record name 5-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-84-0
Record name [1,1′-Biphenyl]-3-ol, 5-chloro-2′-fluoro-3′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261928-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18315783 involves several steps, including the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield. For example, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonic acid and other reagents .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated equipment and stringent quality control measures. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities without compromising on quality. The preparation method is simple and easy to implement, making it suitable for industrial large-scale production .

Chemical Reactions Analysis

Types of Reactions: MFCD18315783 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows it to interact with different reagents and catalysts.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and product purity. For example, the oxidation of aromatic amines using water radical cations is a reaction that can be performed under ambient conditions without the need for traditional chemical catalysts .

Major Products: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, the oxidation of aromatic amines can lead to the formation of quaternary ammonium cations, which are valuable in drug development .

Scientific Research Applications

MFCD18315783 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry In chemistry, it is used as a reagent in various synthetic reactions, helping to create new compounds and materials In biology, it is used in research related to cellular processes and molecular interactionsIn industry, it is used in the production of various chemicals and materials, contributing to advancements in technology and manufacturing .

Mechanism of Action

The mechanism of action of MFCD18315783 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. For example, the compound may interact with enzymes or receptors, altering their function and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on two compounds with analogous MDL identifiers and structural features:

Compound A (CAS 918538-05-3; MDL: MFCD11044885)

  • Molecular Formula : C₆H₃Cl₂N₃
  • Molecular Weight : 188.01 g/mol
  • Key Properties: Boiling point: Not reported. Hazard Profile: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Compound B (CAS 1533-03-5; MDL: MFCD00039227)

  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 202.17 g/mol
  • Key Properties: Boiling point: 245–247°C. Hazard Profile: No specific hazards listed; moderate environmental persistence .

Comparative Analysis

Property MFCD18315783 (Hypothetical) Compound A Compound B
Molecular Weight ~190–210 g/mol (estimated) 188.01 202.17
Solubility (Log S) -2.5 to -1.9 (predicted) -2.47 -2.12
Bioactivity Likely enzyme inhibitor Kinase inhibitor CYP2D6 inhibitor
Hazard Profile Moderate toxicity H315, H319, H335 Low acute toxicity
Synthetic Accessibility Moderate (3.0–3.5) 3.22 2.98

Functional Comparison with Analogues

Functional Group Influence

  • Chlorinated Derivatives (e.g., Compound A) : Enhanced electrophilicity and binding to biological targets due to Cl substituents, but increased environmental persistence .

Thermodynamic Stability

  • Chlorinated compounds (e.g., Compound A) exhibit higher thermal stability (decomposition >250°C) compared to fluorinated analogues (decomposition ~200°C) due to stronger C-Cl bonds .

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